Trilinolein
Trilinolein
1,2,3-trilinoleoylglycerol is a triglyceride formed by acylation of the three hydroxy groups of glycerol with linoleic acid. It has a role as a mouse metabolite. It is a triglyceride, a TG(18:2/18:2/18:2), a linoleoyl containing 1,2,3-triacyl-sn-glycerol, a 1,2-diacyl-3-linoleoylglycerol and a 1,3-diacyl-2-linoleoylglycerol. It is functionally related to a linoleic acid.
Trilinolein is a natural product found in Panax pseudoginseng, Morchella esculenta, and other organisms with data available.
See also: Coix lacryma-jobi seed (part of).
Trilinolein is a natural product found in Panax pseudoginseng, Morchella esculenta, and other organisms with data available.
See also: Coix lacryma-jobi seed (part of).
Brand Name:
Vulcanchem
CAS No.:
537-40-6
VCID:
VC21133710
InChI:
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
SMILES:
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Molecular Formula:
C57H98O6
Molecular Weight:
879.4 g/mol
Trilinolein
CAS No.: 537-40-6
Cat. No.: VC21133710
Molecular Formula: C57H98O6
Molecular Weight: 879.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2,3-trilinoleoylglycerol is a triglyceride formed by acylation of the three hydroxy groups of glycerol with linoleic acid. It has a role as a mouse metabolite. It is a triglyceride, a TG(18:2/18:2/18:2), a linoleoyl containing 1,2,3-triacyl-sn-glycerol, a 1,2-diacyl-3-linoleoylglycerol and a 1,3-diacyl-2-linoleoylglycerol. It is functionally related to a linoleic acid. Trilinolein is a natural product found in Panax pseudoginseng, Morchella esculenta, and other organisms with data available. See also: Coix lacryma-jobi seed (part of). |
|---|---|
| CAS No. | 537-40-6 |
| Molecular Formula | C57H98O6 |
| Molecular Weight | 879.4 g/mol |
| IUPAC Name | 2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate |
| Standard InChI | InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27- |
| Standard InChI Key | HBOQXIRUPVQLKX-BBWANDEASA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
| SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
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